4-Chloro-N,N-dimethyl-6-morpholino-1,3,5-triazin-2-amine
Overview
Description
4-Chloro-N,N-dimethyl-6-morpholino-1,3,5-triazin-2-amine is a derivative of 1,3,5-triazine, a class of compounds known for their diverse biological activities.
Preparation Methods
The synthesis of 4-Chloro-N,N-dimethyl-6-morpholino-1,3,5-triazin-2-amine typically involves the substitution of chloride ions in cyanuric chloride with morpholine. This reaction is carried out at temperatures between 70-80°C in a dioxane/water solvent mixture using sodium carbonate as a base . The reaction can be performed using conventional methods or microwave irradiation, with the latter providing shorter reaction times and higher yields .
Chemical Reactions Analysis
4-Chloro-N,N-dimethyl-6-morpholino-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction:
Esterification: The compound can react with carboxylic acids to form esters.
Scientific Research Applications
4-Chloro-N,N-dimethyl-6-morpholino-1,3,5-triazin-2-amine has several scientific research applications:
Antimicrobial Activity: The compound has shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Activity: Some derivatives of 1,3,5-triazine have been investigated for their potential to inhibit cancer cell growth.
Antimalarial Activity:
Mechanism of Action
The mechanism of action of 4-Chloro-N,N-dimethyl-6-morpholino-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential bacterial enzymes . The anticancer activity is likely due to its ability to inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
4-Chloro-N,N-dimethyl-6-morpholino-1,3,5-triazin-2-amine can be compared with other triazine derivatives such as:
Hexamethylmelamine: Used clinically for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Known for its antitumor activity against lung, breast, and ovarian cancers.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Properties
CAS No. |
97141-48-5 |
---|---|
Molecular Formula |
C9H14ClN5O |
Molecular Weight |
243.69 g/mol |
IUPAC Name |
4-chloro-N,N-dimethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H14ClN5O/c1-14(2)8-11-7(10)12-9(13-8)15-3-5-16-6-4-15/h3-6H2,1-2H3 |
InChI Key |
LYTSDZSZNMYDCR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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